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Compound of Interest

Compound Name: D-Altrose

Cat. No.: B7820921 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

structural and chemical properties of carbohydrates is paramount. D-Altrose, a C3 epimer of

D-mannose, is an aldohexose of increasing interest. This technical guide provides a

comprehensive overview of the key spectroscopic data for D-Altrose, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presented in a structured format for clarity and comparative analysis.

Spectroscopic Data of D-Altrose
This section summarizes the available quantitative spectroscopic data for D-Altrose. In

aqueous solution, D-Altrose exists as an equilibrium mixture of different isomers: α-pyranose,

β-pyranose, α-furanose, and β-furanose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For D-Altrose, both ¹³C and ¹H NMR provide critical information about its various isomeric

forms.

¹³C NMR Data

The following table presents the ¹³C NMR chemical shifts (δ) in ppm for the different forms of D-
Altrose in D₂O.[1]
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Carbon Atom
α-pyranose
(ppm)

β-pyranose
(ppm)

α-furanose
(ppm)

β-furanose
(ppm)

C1 95.3 93.3 102.7 96.9

C2 71.9 72.3 83.0 78.1

C3 71.8 72.1 77.4 76.7

C4 66.8 65.8 84.8 82.6

C5 72.8 75.6 73.2 74.2

C6 62.1 63.1 63.9 64.0

¹H NMR Data

While a specific, fully assigned ¹H NMR spectrum for D-Altrose is not readily available in the

cited literature, the following table provides typical chemical shift ranges for protons in

aldohexoses. These are representative values and can be used for initial spectral

interpretation.

Proton
Typical Chemical Shift
(ppm)

Multiplicity

H-1 (anomeric) 4.5 - 5.5 Doublet

H-2 to H-6 3.2 - 4.2 Multiplets

OH Variable (solvent dependent) Broad singlet

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of D-Altrose will exhibit characteristic absorption bands for its hydroxyl and alkane

groups.
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Functional Group
Characteristic Absorption
Band (cm⁻¹)

Description

O-H (hydroxyl) 3500 - 3200 (broad) H-bonded alcohol stretch

C-H (alkane) 3000 - 2850 sp³ C-H stretch

C-O (alcohol) 1300 - 1000 C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. The following data was obtained from Gas Chromatography-Mass

Spectrometry (GC-MS) analysis of D-Altrose.

GC-MS Data (Experiment 1)

m/z Relative Intensity (%)

73 100.0

147 75.9

217 48.1

103 28.1

204 24.8

GC-MS Data (Experiment 2)
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m/z Relative Intensity (%)

73 100.0

147 80.3

103 31.5

204 28.5

217 27.8

Experimental Protocols
This section outlines the general methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard practices for carbohydrate analysis.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of D-Altrose in 0.5-0.7 mL of

deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-

sulfonic acid (DSS), for chemical shift calibration.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)

equipped with a suitable probe.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2

seconds.

Solvent suppression techniques may be necessary to attenuate the residual HOD signal

from the D₂O solvent.

Data Processing: Process the acquired free induction decays (FIDs) using appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet Method: Grind a small amount of dry D-Altrose (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid D-Altrose sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol
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Derivatization: To increase volatility for GC analysis, D-Altrose must be derivatized. A

common method is silylation:

Dissolve a small amount of dry D-Altrose in a suitable solvent (e.g., pyridine).

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with

trimethylchlorosilane (TMCS) as a catalyst.

Heat the mixture to ensure complete derivatization.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Separation:

Inject the derivatized sample into the GC.

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate

the different anomers of the derivatized D-Altrose.

Employ a temperature program to elute the compounds.

Mass Analysis:

As the compounds elute from the GC column, they enter the mass spectrometer.

Use electron ionization (EI) as the ionization source.

Scan a mass range appropriate for the derivatized D-Altrose (e.g., m/z 50-600).

Data Analysis: The resulting chromatogram will show peaks corresponding to the different

isomers, and the mass spectrum for each peak will provide the fragmentation pattern.

Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the spectroscopic

analysis of D-Altrose.
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Caption: General experimental workflows for NMR, IR, and MS analysis of D-Altrose.
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¹³C NMR: Carbon backbone
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Caption: Logical relationship for integrating spectroscopic data to elucidate the structure of D-
Altrose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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